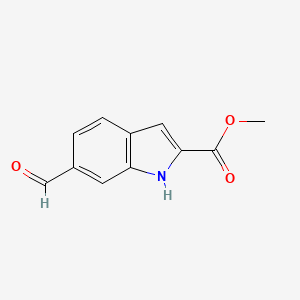

methyl 6-formyl-1H-indole-2-carboxylate

Übersicht

Beschreibung

Methyl 6-formyl-1H-indole-2-carboxylate: is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Wirkmechanismus

Target of Action

Methyl 6-formyl-1H-indole-2-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound. The specific targets can vary depending on the biological context and the specific derivative of the indole compound .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes in the function of these targets . For example, some indole derivatives have been shown to inhibit the production of certain proteins or enzymes, thereby affecting the biological processes that these proteins or enzymes are involved in .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have been shown to inhibit the production of β-amyloid, a protein that plays a key role in the pathogenesis of Alzheimer’s disease . Other indole derivatives have been found to inhibit ion exchange, melatonin synthesis, and aziridine production .

Pharmacokinetics

It has been noted that some indole derivatives are able to cross the blood-brain barrier, which suggests that they may have good bioavailability in the brain .

Result of Action

The result of the action of this compound can vary depending on the specific biological context. Given its potential inhibitory effects on various proteins and enzymes, it may have a range of effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH, temperature, and presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-formyl-1H-indole-2-carboxylate typically involves the formation of the indole ring followed by functionalization at specific positions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Subsequent formylation and esterification steps are used to introduce the formyl and carboxylate groups, respectively.

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce various functional groups onto the indole ring . These methods are scalable and can be optimized for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 6-formyl-1H-indole-2-carboxylate undergoes several types of chemical reactions, including:

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (e.g., bromine), nitro compounds.

Major Products Formed:

Oxidation: Methyl 6-carboxy-1H-indole-2-carboxylate.

Reduction: Methyl 6-hydroxymethyl-1H-indole-2-carboxylate.

Substitution: Various halogenated or nitro-substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 6-formyl-1H-indole-2-carboxylate has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Methyl 6-amino-1H-indole-2-carboxylate: Known for its antiviral activity.

Methyl 6-methoxy-1H-indole-2-carboxylate: Studied for its anticancer properties.

Methyl 6-hydroxy-1H-indole-2-carboxylate: Investigated for its antioxidant activity.

Uniqueness: Methyl 6-formyl-1H-indole-2-carboxylate is unique due to its formyl group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new pharmaceuticals and industrial chemicals .

Biologische Aktivität

Methyl 6-formyl-1H-indole-2-carboxylate (MFIC) is a compound belonging to the indole family, notable for its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological properties, and its potential applications based on recent research findings.

Chemical Structure and Properties

MFIC is characterized by a formyl group at the sixth position and a carboxylate ester at the second position of the indole ring. Its chemical formula is C₁₂H₉NO₃, and it appears as a yellowish solid. The compound is soluble in various organic solvents such as dichloromethane and chloroform, with a melting point range of 160-165 °C and a boiling point of 404.1 °C at 760 mmHg.

Target Interactions

MFIC exhibits high affinity for multiple biological targets, including various receptors involved in cellular signaling pathways. The formyl group is particularly significant in mediating interactions through hydrogen bonding, influencing its biological activity.

Biochemical Pathways

Research indicates that MFIC may modulate several biochemical pathways associated with apoptosis and cell growth. Indole derivatives like MFIC have been shown to inhibit the production of β-amyloid proteins, which are implicated in Alzheimer's disease pathology.

Biological Activities

MFIC has been documented to possess several biological activities:

- Antiviral Activity : MFIC may inhibit viral replication through interactions with viral proteins. Similar indole derivatives have shown effectiveness against HIV-1 integrase, suggesting potential applications in antiviral drug development .

- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects, likely through modulation of nitric oxide synthase (iNOS) expression . This suggests its utility in treating inflammatory conditions.

- Anticancer Effects : MFIC has shown promise in cancer research, particularly regarding its ability to induce apoptosis in cancer cells. Studies indicate that it interacts with cellular proteins that regulate cancer cell proliferation.

- Antimicrobial Activity : Like many indole derivatives, MFIC exhibits antimicrobial properties, which could be harnessed for therapeutic applications against various pathogens .

Comparative Analysis with Similar Compounds

To better understand MFIC's unique properties, a comparison with similar indole derivatives can be insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 3-formyl-1H-indole-2-carboxylate | Lacks methoxy group | May exhibit different biological activities |

| Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate | Contains methoxy at the third position | Different substitution pattern affects properties |

| Methyl 1-benzyl-3-formyl-6-methyl-1H-indole-2-carboxylate | Benzyl group at first position | Unique structural features enhance reactivity |

Case Studies and Research Findings

Recent studies have highlighted the efficacy of MFIC in various biological contexts:

- Antiviral Research : A study demonstrated that indole derivatives effectively inhibit HIV integrase activity, with IC50 values as low as 0.13 μM for optimized derivatives. This suggests that MFIC could be a candidate for further antiviral development .

- Cancer Cell Studies : In vitro studies show that MFIC can induce apoptosis in specific cancer cell lines by modulating key signaling pathways involved in cell survival and death.

- Anti-inflammatory Mechanisms : Research indicates that MFIC can inhibit iNOS expression, leading to reduced nitric oxide production and subsequent inflammation . This highlights its potential for treating chronic inflammatory diseases.

Eigenschaften

IUPAC Name |

methyl 6-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)10-5-8-3-2-7(6-13)4-9(8)12-10/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBOYUDCWORENC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701279324 | |

| Record name | Methyl 6-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104291-82-9 | |

| Record name | Methyl 6-formyl-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104291-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.